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Introduction and Clinical Significance

Raltegravir potassium, the first HIV integrase strand transfer inhibitor approved for pediatric use,
represents a critical advancement in managing neonatal HIV infection. The granules for oral suspension
formulation is particularly significant for neonatal populations (birth to 4 weeks), especially in light of
increasing non-nucleoside reverse transcriptase inhibitor resistance globally. This formulation addresses
the urgent need for age-appropriate antiretroviral formulations that can be used during the first weeks of
life when options are extremely limited. The World Health Organization (WHO) now includes Raltegravir
in its guidelines for first-line antiretroviral treatment in neonates, highlighting its importance in global health

efforts to eliminate pediatric HIV transmission and improve early treatment outcomes [1].

The development of appropriate formulations for neonates presents unique challenges, including desing
precision, palatability, and administration feasibility in resource-limited settings. Raltegravir granules for
oral suspension fulfill this need but require a multistep preparation process that must be executed correctly
to ensure dosing accuracy and product stability. For researchers and pharmaceutical developers,
understanding the physicochemical properties of Raltegravir potassium, particularly its polymorphic
forms and their impact on solubility and bioavailability, is essential for formulation development. The Form

3 polymorph of Raltegravir potassium has demonstrated optimal characteristics for pharmaceutical
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development, making its preparation methodology particularly valuable for drug development professionals

[1] [2].

Formulation Composition and Components

Active Pharmaceutical Ingredient

The active component is Raltegravir potassium Form 3, a specific crystalline polymorph with optimized
properties for suspension formulation. This polymorph exhibits enhanced aqueous solubility compared to
the free base form, addressing the inherent poor solubility of Raltegravir and thereby improving its oral
bioavailability in pediatric patients. The consistent formation of the Form 3 polymorph is critical to ensuring
uniform dissolution characteristics and predictable pharmacokinetic profiles in neonatal and pediatric

populations [2].

Complete Formulation Composition

Table: Comprehensive Components of Raltegravir Potassium Oral Suspension

Component Function Concentration/Amount Notes

Raltegravir Active 100 mg per single-use Polymorph stability critical
potassium (Form pharmaceutical packet to performance

3) ingredient

Water Dispersion medium 10 mL (2 teaspoons) Must be potable water at

room temperature

Granule base Carrier system g.s. Composition proprietary;
provides suspension
stability

The excipient system in the granule formulation is designed to achieve optimal suspension characteristics,

ensuring uniform drug distribution during the administration period. The granule structure protects the
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active ingredient from degradation while facilitating rapid dispersion when hydrated. For research purposes,
understanding the interactions between API and excipients is essential for potential formulation

improvements or generic development [1] [3].

Preparation Protocol and Methods

Pharmaceutical Development Protocol

The synthesis of Raltegravir potassium Form 3 employs a streamlined process that offers advantages over

previously documented methods:

Step 1: Solution Preparation

e Charge a suitable reactor with Raltegravir free base (1.0 equivalent) and an organic solvent
(preferably ethyl acetate, dichloromethane, N,N-dimethyl acetamide, ethanol, 2-butanol, or tert-
butanol, or mixtures thereof).

¢ Stir the mixture at 20-30°C until a clear solution forms, typically requiring 30-60 minutes depending on
solvent selection.

Step 2: Salt Formation

e Add potassium tertiary butoxide (1.0-1.05 equivalents) in tertiary butanol to the reaction mixture
while maintaining temperature at 20-30°C.
e Stir the resulting mixture for 2-6 hours to ensure complete salt formation and crystallization initiation.

Step 3: Isolation and Drying

e Filter the resulting crystals using vacuum filtration.
e Wash the filter cake with tertiary butanol (approximately 10-15% of the main solvent volume).
e Dry the product under vacuum at 40-50°C for 10-15 hours to achieve residual solvent levels within

ICH guidelines.
¢ The final material should be characterized by X-ray powder diffraction with characteristic peaks

consistent with Form 3 reference pattern [2].

This optimized process eliminates cryogenic steps required in earlier methods (e.g., freeze-drying at -78°C)
and reduces solvent complexity, making it more suitable for commercial-scale production while

maintaining polymorphic purity.
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Clinical Preparation Protocol

For the end-user (healthcare workers or caregivers), the preparation of the oral suspension follows a specific

protocol validated in clinical settings:

Table: Step-by-Step Clinical Preparation Guide

Common Errors to

Step Action Critical Parameters .
Avoid

1 Open one granule packet, pour Ensure packet is fully emptied  No tearing of packet;
contents into provided mixing cup complete transfer

2 Add exactly 10 mL (2 teaspoons) Use accurate measurement Do not exceed or reduce
of water to the cup volume

3 Gently swirl contents for 45 Precise timing; gentle motion Avoid vigorous shaking;
seconds insufficient mixing

4 Allow suspension to stand for Visual inspection for complete Do not proceed if
drug dissolution dispersion clumping observed

5 Draw prescribed dose into oral Use provided syringe; precise  Incorrect volume
syringe volume measurement selection

6 Administer within 30 minutes of Strict adherence to time Administration beyond 30

preparation

window

minutes

Validation Data: Clinical studies in low-resource settings demonstrated that with appropriate training,

preparation time decreased from a median of 7.95 minutes (IQR: 4.55-10) initially to 7.48 minutes (IQR:

5.59-8.53) after 5-7 days of practice. The average number of errors per participant significantly reduced

from 2.5 to 0.87 (p=0.023) with repeated practice, demonstrating the learnability of the process even for

caregivers with varying education levels [1].

Preparation Workflow
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Diagram 1: Clinical preparation workflow for Raltegravir potassium oral suspension, highlighting critical

time and technique requirements

Dosing and Administration Protocol

Weight-Based Dosing Schedule

Table: Precision Dosing Guide for Neonatal and Pediatric Populations
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R e Weight Dos.age Volume o.f 10 mg/mL Administration
Bracket Regimen Suspension Frequency
Birth to 1 2to <3 kg 4 mg 0.4 mL Once daily
week
3to <4 kg 5 mg 0.5mL Once daily
4 to <5 kg 7 mg 0.7 mL Once daily
lto4 2to <3 kg 8 mg 0.8 mL Twice daily
weeks
3to <4 kg 10 mg 1.0 mL Twice daily
4 to <5 kg 15 mg 1.5mL Twice daily
>4 weeks 3to <4 kg 25 mg 2.5 mL Twice daily
4 to <6 kg 30 mg 3.0 mL Twice daily
6 to <8 kg 40 mg 4.0 mL Twice daily
8 to <10 kg 60 mg 6.0 mL Twice daily
10 to <14 kg 80 mg 8.0 mL Twice daily
14 to <20 kg 100 mg 10.0 mL Twice daily

Special Considerations: For neonates whose mothers received Raltegravir 2-24 hours before delivery, the
first dose should be administered between 24-48 hours after birth to ensure optimal systemic
concentrations. The oral suspension is not recommended for preterm neonates or those weighing less than 2

kg due to limited pharmacokinetic data in this population [4].

Clinical Administration Workflow

© 2026 Smolecule. All rights reserved. 6/10 Tech Support


https://www.drugs.com/dosage/raltegravir.html
https://www.smolecule.com/products/s548945?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Dosing Determination

(Measure Patient Weighg (Confirm Patient Age)

Select Appropriate Dose
from Weight/Age Table

:

Prepare Suspension
(Follow Preparation Protocol)

Measure Precise Volume
Using Calibrated Syringe

Administer Orally
Ensure Complete Delivery

Document Administration
Monitor for Adverse Effects

Click to download full resolution via product page

Diagram 2: Systematic approach to dosing determination and administration of Raltegravir potassium

suspension in pediatric patients

Stability and Storage Conditions

Stability Parameters
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The chemical stability of Raltegravir in the prepared suspension is limited to 30 minutes after
reconstitution, necessitating strict adherence to the administration window. This limitation is primarily due to
the potential for degredation products formation and taste deterioration, which can impact both efficacy
and patient compliance in pediatric populations. The granules in their unopened foil packets maintain

stability when stored at 20-25°C (68-77°F), with excursions permitted between 15-30°C (59-86°F) [3] [4].

Critical stability considerations for researchers and developers include:

e Polymorphic stability: The Form 3 polymorph must remain stable throughout the shelf life of the
product, as conversion to other polymorphic forms could alter dissolution rates and bioavailability.
¢ Packaging integrity: The single-use foil packets must provide adequate protection from moisture

ingress, which could initiate degradation or polymorphic conversion.
¢ Reconstitution stability: The 30-minute window for use after reconstitution indicates the need for
rapid administration once the protective granule structure is compromised by hydration.

Quality Control and Analytical Methods

Critical Quality Attributes

For pharmaceutical developers, several critical quality attributes must be monitored throughout

development and manufacturing:

e Polymorphic purity: Consistent production of Form 3 must be verified using X-ray powder
diffraction with comparison to reference patterns.

e Assay and purity: HPLC methods should be developed and validated to ensure potency (90-110%
of label claim) and purity (related substances within ICH guidelines).

¢ Dissolution characteristics: In vitro dissolution testing should demonstrate consistent release
profiles, critical for predicting in vivo performance.

¢ Microbiological quality: The manufacturing process must control bioburden with appropriate limits
for oral suspensions.

Analytical Characterization

The prepared Raltegravir potassium Form 3 should be characterized by:

e XRPD: Characteristic peaks at positions consistent with the reference pattern for Form 3
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e DSC: Endothermic peak typically around 282°C, confirming polymorphic identity
e HPLC: Purity profile demonstrating 298% purity with specific identification of known impurities
e TGA: Minimal weight loss, confirming anhydrous nature of the crystal form

Clinical studies have demonstrated that with proper training using visual aids and hands-on practice,
healthcare workers and caregivers can achieve high preparation accuracy (>90% compliance with all
steps) despite initial challenges with the multistep process. This highlights the importance of user-centered
design in pharmaceutical development for pediatric formulations destined for diverse healthcare settings [1]

[2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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